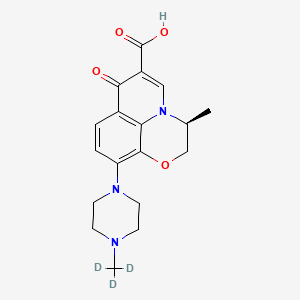

Defluoro Levofloxacin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Defluoro Levofloxacin-d3 is a synthetic fluoroquinolone antibiotic that is used to treat a wide range of bacterial infections. It is a deuterated form of Levofloxacin, which is a third-generation fluoroquinolone. This compound is particularly significant in scientific research due to its enhanced stability and unique isotopic labeling, which makes it valuable in various analytical and pharmacokinetic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Defluoro Levofloxacin-d3 involves several key steps. The synthesis typically starts with the preparation of the intermediate compounds, followed by the introduction of the deuterium atoms. One common method involves the use of tetrafluorobenzoic acid as a raw material. The process includes the following steps :

Formation of Ethyl-2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-hydroxymethylethamino)acrylate: This intermediate is prepared by reacting tetrafluorobenzoic acid with appropriate reagents.

Cyclization and Addition of N-methylpiperazine: The intermediate is then cyclized and reacted with N-methylpiperazine under controlled temperature conditions.

Deuterium Incorporation: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, including the use of deuterated solvents or reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the high quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Defluoro Levofloxacin-d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.

Applications De Recherche Scientifique

Defluoro Levofloxacin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Levofloxacin and its metabolites.

Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Levofloxacin.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Levofloxacin.

Mécanisme D'action

Defluoro Levofloxacin-d3, like other fluoroquinolone antibiotics, exerts its antimicrobial activity by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial growth and ultimately bacterial cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Levofloxacin: The non-deuterated form of Defluoro Levofloxacin-d3, widely used as an antibiotic.

Ofloxacin: A racemic mixture of Levofloxacin and its enantiomer, used to treat similar bacterial infections.

Moxifloxacin: Another third-generation fluoroquinolone with a broader spectrum of activity against gram-positive bacteria.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and in the development of new antibiotics with improved efficacy and reduced resistance.

Activité Biologique

Defluoro Levofloxacin-d3, a derivative of the fluoroquinolone antibiotic levofloxacin, has garnered attention for its potential biological activities beyond its antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is a labeled variant of levofloxacin that incorporates deuterium atoms, which can enhance the stability and metabolic profile of the compound. As a fluoroquinolone, it primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.

- DNA Gyrase and Topoisomerase IV Inhibition :

- Antioxidant Activity :

-

Cytotoxicity Against Cancer Cells :

- Research indicates that levofloxacin and its derivatives may possess anticancer properties. For example, studies have demonstrated that certain levofloxacin derivatives can inhibit aldehyde dehydrogenase (ALDH) activity in cancer cell lines, enhancing their cytotoxic effects when combined with chemotherapeutic agents like doxorubicin .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been evaluated in vitro against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical for understanding its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 1.5 |

These values indicate that this compound maintains strong antibacterial activity comparable to levofloxacin itself .

Antioxidant Activity

The antioxidant capabilities were assessed using the DPPH assay, which measures the scavenging ability of compounds against free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 90 |

| This compound | 35 |

This compound exhibited moderate antioxidant activity compared to ascorbic acid, highlighting its potential role in reducing oxidative stress .

Case Study 1: Nephroprotective Effects

A study investigated the nephroprotective effects of vitamin D against levofloxacin-induced nephrotoxicity in rats. While this study did not directly involve this compound, it provides insights into the biological context surrounding levofloxacin derivatives.

- Methodology : Rats were divided into groups receiving varying doses of levofloxacin with or without vitamin D supplementation.

- Findings : Vitamin D significantly reduced markers of renal injury (creatinine and urea levels) compared to control groups receiving only levofloxacin .

This case underscores the importance of exploring combination therapies involving fluoroquinolones and other agents for enhanced therapeutic outcomes.

Research Findings and Future Directions

Research on this compound is still emerging, with several avenues for future investigation:

- Enhanced Anticancer Properties : Further studies are needed to elucidate the mechanisms by which this compound may enhance cytotoxicity in cancer therapies.

- Pharmacokinetics : Understanding how deuteration affects the pharmacokinetic profile could lead to improved dosing strategies.

- Combination Therapies : Investigating synergistic effects with other drugs could open new pathways for treating resistant infections or cancers.

Propriétés

IUPAC Name |

(2S)-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIAKDHRADSBT-XTRIYBSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C3C4=C(C=C2)C(=O)C(=CN4[C@H](CO3)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.